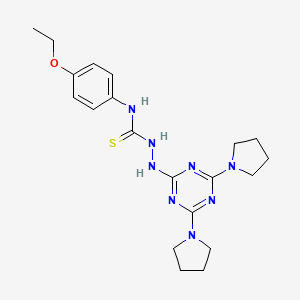
2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(4-ethoxyphenyl)hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(4-ethoxyphenyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C20H28N8OS and its molecular weight is 428.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(4-ethoxyphenyl)hydrazinecarbothioamide is a derivative of triazine that has garnered attention for its potential biological activities, particularly in antiviral and anticancer applications. This article synthesizes available research findings on its biological activity, focusing on its synthesis, mechanisms of action, and efficacy against various diseases.
Synthesis
The synthesis of this compound typically involves a multi-step process starting from cyanuric chloride. The initial steps include the formation of the triazine core through the reaction with pyrrolidine, followed by the coupling with hydrazinecarbothioamide derivatives. The final product is obtained with good yields and purity, which is crucial for subsequent biological testing.
Antiviral Activity
Research indicates that 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides , including the compound in focus, exhibit significant antiviral properties against Yellow Fever Virus (YFV).
- Efficacy : Most derivatives showed inhibitory activity at concentrations ≤10 μg/mL, with effective concentrations (EC90) ranging from 0.06 to 2.2 μg/mL.
- Selectivity Index : The compounds demonstrated low cytotoxicity levels leading to high selectivity index values, suggesting a favorable therapeutic window for use against viral infections .
Anticancer Activity
The triazine derivatives have also been explored for their anticancer properties. Studies have shown that these compounds can inhibit various cancer cell lines.
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 0.20 | PI3K/mTOR inhibition |
| MCF-7 (Breast) | 1.25 | Cell cycle arrest |
| HeLa (Cervical) | 1.03 | Apoptosis induction |
These findings indicate that the compound can effectively target multiple pathways involved in cancer cell growth and survival .
The mechanism of action for this compound appears to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and cancer cell proliferation.
- Receptor Interaction : It likely interacts with specific receptors or proteins that regulate cell signaling pathways critical for growth and survival.
Case Studies
A notable study conducted at the Southern Research Institute evaluated the antiviral effects of various triazine derivatives against YFV. The results highlighted that structural modifications significantly influenced biological activity, emphasizing the importance of substituent positioning on the phenyl ring for optimal efficacy .
Another study focused on anticancer activity demonstrated that certain structural features within triazine derivatives led to enhanced potency against different tumor cell lines. Molecular docking studies suggested that these compounds occupy critical active sites on target proteins, corroborating their inhibitory effects observed in vitro .
科学研究应用
Antiviral Activity
Recent studies have demonstrated the antiviral properties of this compound against the yellow fever virus (YFV). The synthesis of derivatives of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazinecarbothioamides revealed promising results:
- Synthesis and Efficacy : The compound was synthesized through a multi-step process involving cyanuric chloride and exhibited significant antiviral activity at concentrations as low as ≤10μg/mL with an effective concentration (EC90) ranging from 0.06 to 2.2μg/mL .
- Selectivity Index : The compounds showed low cytotoxicity levels, indicating a high selectivity index which is crucial for therapeutic applications .
Anticonvulsant Properties
The compound's structural features have also been explored for anticonvulsant activity:
- Mechanism of Action : The presence of pyrrolidine groups in the triazine framework is thought to enhance the anticonvulsant effects. In related studies, compounds with similar structures were tested in picrotoxin-induced convulsion models, showing significant protective effects against seizures .
Anticancer Research
The potential anticancer applications of this compound are under investigation:
- Cytotoxicity Studies : Preliminary studies evaluated the cytotoxic effects of synthesized derivatives against various cancer cell lines including breast cancer (MCF-7), prostate cancer (PC3), and liver carcinoma (HepG2). Compounds demonstrated varying degrees of antiproliferative activity .
Data Table: Summary of Research Findings
属性
IUPAC Name |
1-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]-3-(4-ethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N8OS/c1-2-29-16-9-7-15(8-10-16)21-20(30)26-25-17-22-18(27-11-3-4-12-27)24-19(23-17)28-13-5-6-14-28/h7-10H,2-6,11-14H2,1H3,(H2,21,26,30)(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLABOOHTVXIIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













